molecular formula C27H46O B1352476 Doristerol CAS No. 566-99-4

Doristerol

Cat. No. B1352476
CAS RN: 566-99-4
M. Wt: 386.7 g/mol
InChI Key: ONYPIMNXSARKFQ-NFTYELEKSA-N
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Description

Doristerol is a natural substance and extractive . It belongs to the class of organic compounds known as cholesterols and derivatives . Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core . Thus, doristerol is considered to be a sterol lipid molecule .


Molecular Structure Analysis

Doristerol has a molecular formula of C27H46O . Its molecular weight is 386.66282000 . The IUPAC name for Doristerol is (3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .


Physical And Chemical Properties Analysis

Doristerol is a very hydrophobic molecule, practically insoluble in water . It has a XlogP3-AA value of 8.00 (est), which indicates its lipophilicity .

Scientific Research Applications

Scientific Research Applications in Related Fields

  • Cancer Research and Genetic Studies

    • The paper by Ward and Brothman (2007) discusses the extensive scientific publications by Doris H. Wurster-Hill in cytogenetics of various cancers and leukemia. This research reflects the importance of genetic studies in understanding and treating cancer, which could be relevant when considering the therapeutic applications of Doristerol in cancer treatment (Ward & Brothman, 2007).
  • Drug Discovery and Development

    • Drews (2000) provides insights into the history and progress of drug discovery, highlighting the integration of molecular biology and pharmacology. This paper might offer a framework for understanding how compounds like Doristerol can be developed and utilized in pharmaceutical applications (Drews, 2000).
  • Pharmacogenetics Research

    • Giacomini et al. (2007) discuss the correlation of drug response with genetic variation, a key aspect in the development of personalized medicine. This research is crucial for understanding how different individuals might respond to drugs like Doristerol based on their genetic makeup (Giacomini et al., 2007).
  • Clinical Trials and Research Methodologies

    • The study by Parodis et al. (2019) highlights the importance of clinical trials in determining the effectiveness of medical treatments. This could provide a methodological background for conducting clinical trials involving Doristerol (Parodis et al., 2019).
  • Systems Biology in Cancer Therapy

    • Werner, Mills, and Ram (2014) explore how systems biology approaches can aid in developing personalized cancer therapies, potentially relevant for considering Doristerol's role in such treatments (Werner, Mills, & Ram, 2014).

properties

IUPAC Name

(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20+,21+,23-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYPIMNXSARKFQ-NFTYELEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312065
Record name 5α-Cholest-8(14)-en-3β-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Doristerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Doristerol

CAS RN

566-99-4
Record name 5α-Cholest-8(14)-en-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5α-Cholest-8(14)-en-3β-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doristerol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPL64BMT8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doristerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 °C
Record name Doristerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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